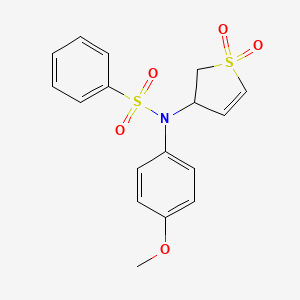

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide

Description

Systematic IUPAC Nomenclature Derivation

The systematic naming of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide follows IUPAC rules for polyfunctional compounds. The parent structure is benzenesulfonamide , a benzene ring with a sulfonamide group (-SO$$_2$$NH-). Substituents on the nitrogen atom are prioritized alphabetically:

- 1,1-dioxido-2,3-dihydrothiophen-3-yl : A saturated thiophene ring (five-membered heterocycle with one sulfur atom) with two oxygen atoms at position 1 (as sulfone groups) and a single double bond between positions 2 and 3.

- 4-methoxyphenyl : A benzene ring substituted with a methoxy group (-OCH$$_3$$) at the para position.

The prefix N- denotes substitution on the sulfonamide nitrogen. Alphabetical order dictates that "dioxido" precedes "methoxyphenyl," resulting in the final name.

| Component | Description |

|---|---|

| Parent chain | Benzenesulfonamide (C$$6$$H$$5$$SO$$2$$NH$$2$$) |

| Substituent 1 | 1,1-dioxido-2,3-dihydrothiophen-3-yl (C$$4$$H$$5$$O$$_2$$S) |

| Substituent 2 | 4-methoxyphenyl (C$$7$$H$$7$$O) |

| Molecular formula | C$${17}$$H$${17}$$NO$$5$$S$$2$$ |

| Molecular weight | 397.45 g/mol |

Functional Group Analysis: Sulfonamide, Thiophene Dioxide, and Methoxyphenyl Moieties

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-23-16-9-7-14(8-10-16)18(15-11-12-24(19,20)13-15)25(21,22)17-5-3-2-4-6-17/h2-12,15H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLHIMBEONINGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:

Formation of the Dihydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

Sulfonamide Formation:

Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group, which can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dioxido-dihydrothiophene ring can be further oxidized under strong oxidative conditions.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with specific functionalities.

Key Reactions:

- Oxidation : The compound can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions may convert the sulfone group back to a sulfide.

- Substitution : Nucleophilic and electrophilic substitutions can modify the benzamide moiety.

Biology and Medicine

The compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research. Preliminary studies suggest it may interact with specific biological targets, making it a candidate for drug development.

Mechanism of Action:

The mechanism involves binding to molecular targets such as enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may stem from inhibiting key enzymes involved in bacterial cell wall synthesis.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Materials Science

In materials science, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is explored for developing advanced materials with tailored properties. Its structural features enable applications in creating polymers and other functional materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dioxido-dihydrothiophene ring and methoxyphenyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Key structural variations among sulfonamide derivatives include:

Key Observations :

Physical and Spectroscopic Properties

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The mechanism is thought to involve the inhibition of key enzymes essential for bacterial survival, particularly those involved in cell wall synthesis. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential for therapeutic applications in treating infections.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In cell line studies, it has shown the ability to inhibit proliferation in cancer cells. The specific pathways involved include modulation of apoptosis and cell cycle arrest. For instance, studies on cancer cell lines such as HCC827 and NCI-H358 revealed IC50 values indicating significant cytotoxicity at micromolar concentrations .

The biological activity of the compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes and receptors, altering their activity and leading to desired therapeutic effects. The sulfonamide group may enhance binding affinity to target proteins, while the thiophene ring contributes to the overall stability and reactivity of the molecule.

Study 1: Antimicrobial Efficacy

In a controlled study assessing antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Study 2: Antitumor Activity

A recent study evaluated the antitumor effects on various cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values across different lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MCF-7 | 12.34 |

These findings suggest that the compound could be developed as a potential anticancer agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide, and how are impurities minimized?

- Methodological Answer : Synthesis typically involves a multi-step condensation reaction. For analogous sulfonamides, benzenesulfonyl chloride is reacted with a substituted amine (e.g., 4-methoxyaniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. Subsequent oxidation of the thiophene ring using H₂O₂ or mCPBA introduces the 1,1-dioxido group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to isolate the product and remove unreacted starting materials or byproducts. Characterization by ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) ensures purity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO or DMF) .

- Data collection : A diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure solution : Using direct methods in SHELXS or SHELXD .

- Refinement : Full-matrix least-squares refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis .

Advanced Questions

Q. How do hydrogen bonding and π-π interactions influence the supramolecular arrangement in the crystal lattice?

- Methodological Answer : Intermolecular interactions are analyzed using Mercury or OLEX2 software. For example, in N-(4-hydroxyphenyl)benzenesulfonamide, N—H⋯O and O—H⋯O hydrogen bonds form infinite chains along the b-axis, while π-π stacking between benzene rings (centroid-centroid distance: 3.6–3.8 Å) stabilizes the 3D lattice . For the target compound, similar interactions are expected between the sulfonamide oxygen, methoxyphenyl group, and dihydrothiophene ring. ORTEP-3 can visualize thermal ellipsoids and atomic displacement parameters .

Q. How can contradictions in enantiomorph-polarity estimation during crystallographic refinement be resolved?

- Methodological Answer : Ambiguities arise in non-centrosymmetric structures. Rogers’ η parameter may yield false chirality indications for near-centrosymmetric systems, while Flack’s x parameter (based on twin components) provides more reliable results. Implement x in least-squares refinement (SHELXL) and validate using the Hooft parameter (|y| < 0.3) . For example, in a study of seven compounds, x showed faster convergence and avoided over-precision errors compared to η .

Q. What strategies optimize the refinement of high-resolution or twinned crystal structures?

- Methodological Answer : For high-resolution data (d-spacing < 0.8 Å), use SHELXL’s restraints for anisotropic displacement parameters and incorporate high-order reflections (sinθ/λ > 0.6). For twinned crystals:

- Twin law identification : Use CELL_NOW or ROTAX to detect twin axes .

- Refinement : Apply the TWIN/BASF commands in SHELXL, refining the twin fraction and scale factors iteratively .

Example: Twinned data for a sulfonamide derivative required a BASF value of 0.25, indicating a 25% twin component .

Q. How can electronic effects of substituents (e.g., methoxy, sulfonyl) on reactivity be quantified?

- Methodological Answer :

- Spectroscopy : Compare ¹H NMR chemical shifts (Δδ) of aromatic protons to assess electron-withdrawing/donating effects.

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices .

- Reactivity studies : Monitor sulfonamide deprotonation (pKa) via UV-Vis titration in varying pH buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.